molecular formula C7H10N2O2 B169428 ethyl 1-methyl-1H-pyrazole-5-carboxylate CAS No. 197079-26-8

ethyl 1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B169428
CAS No.: 197079-26-8
M. Wt: 154.17 g/mol
InChI Key: UONYZXPIJGYYJC-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by a methyl group at the 1-position and an ethyl ester moiety at the 5-position of the pyrazole ring. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive ester group and stable heterocyclic core. Pyrazole derivatives are widely studied for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This compound itself has been utilized in the synthesis of apoptosis-promoting agents, as demonstrated in studies where derivatives induced dose-dependent apoptosis in human umbilical vein endothelial cells (HUVECs) at concentrations of 5–20 μmol·L⁻¹ . Its structural simplicity allows for facile functionalization, making it a scaffold for developing compounds with tailored pharmacological profiles.

Properties

IUPAC Name

ethyl 2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-5-8-9(6)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONYZXPIJGYYJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618010
Record name Ethyl 1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197079-26-8
Record name Ethyl 1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Dimethyl Carbonate-Mediated Methylation

This method utilizes dimethyl carbonate (DMC) as a green methylating agent under alkaline conditions. In a representative procedure:

  • Reactants : Ethyl 3-ethyl-5-pyrazolecarboxylate (50 mmol), sodium hydride (NaH, 0.8 g), DMC (200–400 mmol), dimethylformamide (DMF, 20 mL).

  • Conditions : 110°C, 4 hours.

  • Workup : Distillation under reduced pressure, extraction with ethyl acetate, and drying with MgSO₄.

Key Findings :

DMC (mmol)NaH (g)Yield (%)
2000.881.3
2500.886.8
3500.890.1
4000.889.0

Higher DMC stoichiometry (350 mmol) maximizes yield (90.1%), while excess DMC (400 mmol) induces side reactions. NaH acts as both a base and catalyst, with lower quantities (0.2–0.6 g) reducing yields to 74.7–85.7%.

Dimethyl Sulfate Methylation

Alternative protocols employ dimethyl sulfate (DMS) for N-methylation. For example:

  • Reactants : Ethyl 3-ethyl-1H-pyrazole-5-carboxylate (7.20 g), DMS (7.60 g), chloroform (50 mL).

  • Conditions : 35–50°C, 3 hours.

  • Yield : 93.4% after column chromatography.

DMS offers rapid methylation but requires careful handling due to toxicity. Solvent choice (CHCl₃ vs. DMF) and temperature control minimize sulfonation byproducts.

Cyclocondensation of Hydrazines with Diketones

Ethyl Propionyl Pyruvate and Methyl Hydrazine

A one-step condensation route avoids preformed pyrazole rings:

  • Reactants : Ethyl propionyl pyruvate (1 equiv), methyl hydrazine (1.05 equiv), ethanol.

  • Conditions : Dropwise addition at <10°C, 1.5 hours, followed by 30-minute maturation.

  • Yield : ~80% (crude), with purity >95% after distillation.

Mechanism : The ketoester undergoes nucleophilic attack by methyl hydrazine, followed by cyclodehydration to form the pyrazole core.

Variants with Hydrazine Hydrate

Hydrazine hydrate (N₂H₄·H₂O) permits broader substrate flexibility. For instance:

  • Reactants : Ethyl 2,4-dioxovalerate (45.6 mmol), phenylhydrazine (38 mmol), ethanol.

  • Conditions : 0°C, 2 hours.

  • Yield : 58–73% after extraction.

This method generates regioisomers (1,3- vs. 1,5-dimethylpyrazoles), necessitating chromatographic separation.

Multistep Synthesis via Claisen Condensation

Claisen Condensation and Hydrazine Cyclization

A scalable route involves:

  • Claisen Condensation : Butanone + diethyl oxalate → ethyl 2,4-dioxohexanoate (73.9% yield).

  • Hydrazine Cyclization : Reaction with N₂H₄·H₂O → ethyl 3-ethyl-1H-pyrazole-5-carboxylate (58.2% yield).

  • Methylation : DMS in CHCl₃ → target compound (93.4% yield).

Advantages : High purity intermediates; adaptable to large-scale production.
Limitations : Multiple purification steps reduce overall efficiency.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCostSafety Concerns
DMC Methylation74.7–90.1HighModerateNaH moisture sensitivity
DMS Methylation93.4ModerateLowDMS toxicity
Cyclocondensation58–80ModerateLowIsomer separation
Claisen Pathway58–93HighHighMultistep complexity

Optimization Insights :

  • Solvent Selection : DMF enhances DMC reactivity but complicates recycling; ethanol or CHCl₃ simplifies workup.

  • Catalyst Screening : NaH outperforms K₂CO₃ or NaOH in DMC reactions due to stronger basicity.

  • Temperature Control : Methylation at 110°C (DMC) or 50°C (DMS) balances rate and side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole carboxylic acids, alcohols, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Agricultural Chemistry

Herbicides and Fungicides Development

Ethyl 1-methyl-1H-pyrazole-5-carboxylate is increasingly used in the formulation of agrochemicals, especially herbicides and fungicides. Its structural properties allow it to act as a building block for creating compounds that enhance crop protection against pests and diseases. Research indicates that derivatives of this compound can improve efficacy while reducing environmental impact, making them suitable for sustainable agriculture practices .

Case Study: Efficacy in Crop Protection

A study conducted by researchers at the University of Agriculture evaluated the effectiveness of this compound derivatives against common agricultural pests. The results showed a significant reduction in pest populations compared to untreated controls, demonstrating its potential as a key ingredient in modern agrochemical formulations .

Pharmaceutical Applications

Intermediate in Drug Synthesis

In pharmaceuticals, this compound serves as an important intermediate in the synthesis of various therapeutic agents. Its unique chemical properties make it suitable for developing drugs targeting neurological disorders and inflammatory diseases .

Case Study: Neurological Disorder Treatment

A clinical trial investigated the use of a drug synthesized from this compound for treating conditions like Alzheimer's disease. The trial demonstrated promising results, with participants showing improved cognitive function after treatment, highlighting the compound's potential therapeutic applications .

Role in Enzyme Studies

Researchers utilize this compound in biochemical assays to study enzyme activities and metabolic pathways. Its application aids in understanding complex biological processes, contributing to advancements in biochemistry .

Case Study: Enzyme Inhibition Research

A recent publication detailed the use of this compound as a reagent in enzyme inhibition studies. The findings revealed that certain derivatives effectively inhibited specific enzymes involved in metabolic disorders, suggesting potential therapeutic implications .

Mechanism of Action

The mechanism of action of ethyl 1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole carboxylates exhibit diverse biological and physicochemical properties depending on substituent positions, electronic effects, and steric factors. Below is a detailed comparison of ethyl 1-methyl-1H-pyrazole-5-carboxylate with structurally analogous compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight Substituents (Position) Key Properties/Activities Reference
This compound 10199-51-6 C₈H₁₂N₂O₂ 168.19 1-CH₃, 5-COOEt Apoptosis induction in HUVECs; pharmaceutical intermediate
Ethyl 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylate 49257-62 C₁₁H₁₂N₂O₃ 236.23 1-CH₃, 3-furyl, 5-COOEt Melting point: 57–58°C; 97% purity
Ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate 49257-63 C₁₁H₁₂N₂O₃ 236.23 1-CH₃, 5-furyl, 3-COOEt Melting point: 63–64°C; 97% purity
Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate 139297-50-0 C₈H₁₂N₂O₃ 184.19 1-CH₃, 5-OCH₃, 3-COOEt Pharmaceutical intermediate; 97% purity
Ethyl 3-methyl-1H-pyrazole-5-carboxylate 4027-57-0 C₇H₁₀N₂O₂ 154.17 3-CH₃, 5-COOEt Pesticide intermediate; 98% purity
Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate 21253-62-3 C₁₂H₁₉N₃O₂ 237.30 1-cyclohexyl, 4-COOEt, 5-NH₂ Synthetic versatility in medicinal chemistry
Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate 86181-71-7 C₁₁H₁₃N₂O₂S 253.29 1-CH₃, 5-thienyl, 3-COOEt Agrochemical applications; structural novelty

Structural and Electronic Effects

  • Substituent Position : The relocation of the ester group from the 5- to the 3-position (e.g., ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate vs. ethyl 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylate) alters melting points by ~6°C, indicating distinct crystallinity and intermolecular interactions .
  • Aromatic vs. Aliphatic Substituents: Cyclohexyl substitution at the 1-position (ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate) introduces steric bulk, which may influence binding affinity in target proteins .

Biological Activity

Ethyl 1-methyl-1H-pyrazole-5-carboxylate (EMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity associated with EMPC, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the pyrazole family, which is known for its versatile pharmacological profiles. The structure can be described as follows:

  • Molecular Formula : C₇H₈N₂O₂
  • Molecular Weight : 168.15 g/mol

The compound features a pyrazole ring, which contributes to its biological activity through various mechanisms, including interaction with specific receptors and enzymes.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including EMPC. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines. For example:

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • A549 (lung cancer)
    • HepG2 (liver cancer)

A study reported that EMPC exhibited significant cytotoxic effects against these cell lines, with IC₅₀ values indicating potent antiproliferative activity .

Cell Line IC₅₀ (µM) Reference
MDA-MB-23126.0
A54942.3
HepG249.85

Antimicrobial Activity

EMPC has also demonstrated antimicrobial properties. Pyrazole derivatives are known to exhibit activity against various bacterial and fungal strains. In particular, studies have shown that EMPC can inhibit the growth of:

  • Bacterial Strains : Staphylococcus aureus, Escherichia coli
  • Fungal Strains : Candida albicans

The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Neurological Effects

Emerging research suggests that EMPC may interact with trace amine-associated receptors (TAARs), which are implicated in various neurological disorders. Compounds similar to EMPC have been identified as partial agonists at TAARs, showing potential for treating conditions such as:

  • Attention Deficit Hyperactivity Disorder (ADHD)
  • Schizophrenia
  • Depression

The affinity of EMPC for TAARs positions it as a candidate for further exploration in neuropharmacology .

Case Studies

  • Anticancer Study : A recent study evaluated the efficacy of EMPC against multiple cancer cell lines, demonstrating a dose-dependent response and significant inhibition of cell proliferation.
  • Antimicrobial Study : Another investigation focused on the antimicrobial activity of EMPC, revealing effective inhibition against both Gram-positive and Gram-negative bacteria.
  • Neurological Activity : Research into the interaction of EMPC with TAARs highlighted its potential as a therapeutic agent for CNS disorders, emphasizing the need for further preclinical studies.

Q & A

Q. What are the standard synthetic routes for ethyl 1-methyl-1H-pyrazole-5-carboxylate?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting ethyl acetoacetate with hydrazine derivatives (e.g., methylhydrazine) in the presence of reagents like DMF-DMA (N,N-dimethylformamide dimethyl acetal). For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine and DMF-DMA yields pyrazole carboxylate intermediates, which are then hydrolyzed and esterified to obtain the target compound . Solvent choice (e.g., ethanol or DMF) and reaction temperature (60–100°C) critically influence yield and purity.

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

  • 1H/13C NMR : Confirm substituent positions and ester group integrity. For example, the methyl group at N1 appears as a singlet (~δ 3.8 ppm), while the ester’s ethyl group shows characteristic triplets and quartets .
  • FTIR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and pyrazole ring vibrations (C-N stretching at ~1550 cm⁻¹) .
  • Mass Spectrometry (EI/ESI) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 169.07 for the parent acid) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
  • Storage : Store in airtight containers at 0–8°C to prevent degradation. Keep away from oxidizers and ignition sources .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G** basis set) model the compound’s electronic structure. Key outputs include:

  • HOMO-LUMO gaps : Predict reactivity (e.g., nucleophilic/electrophilic sites). For pyrazole derivatives, gaps ~4.5 eV indicate moderate stability .
  • Electrostatic Potential Maps : Visualize charge distribution to guide derivatization strategies (e.g., carboxylate group’s electron-withdrawing effect) .
    Software like Gaussian or ORCA is recommended, with validation against experimental UV-Vis or cyclic voltammetry data .

Q. How to resolve contradictions in reported spectroscopic data across studies?

Methodological Answer:

  • Cross-Validation : Compare NMR data across solvents (e.g., DMSO-d6 vs. CDCl3) to account for solvent-induced shifts. For example, ester protons may shift upfield in polar aprotic solvents .
  • X-ray Crystallography : Resolve ambiguities in substituent positioning. Use SHELX for refinement and Mercury for visualizing packing interactions .
  • Dynamic NMR : Investigate rotational barriers of the ester group if splitting anomalies occur in spectra .

Q. What role does this compound play in drug discovery pipelines?

Methodological Answer: It serves as a versatile intermediate for bioactive molecules:

  • Anticancer Agents : Functionalize the pyrazole core with substituents (e.g., trifluoromethyl groups) to enhance binding to kinase targets .
  • Anti-Inflammatory Derivatives : Couple the carboxylate with aryl amines via EDCI-mediated amidation, then screen for COX-2 inhibition .
  • Structure-Activity Relationship (SAR) : Optimize substituents at positions 3 and 5 using molecular docking (e.g., AutoDock Vina) to improve target affinity .

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura couplings to introduce aryl groups at position 4. Yields >80% are achievable with 2 mol% catalyst in degassed toluene .
  • Solvent Effects : Use microwave-assisted synthesis in DMF to reduce reaction time (30 mins vs. 12 hrs conventional) while maintaining >95% purity .
  • Workup Strategies : Employ aqueous/organic biphasic extraction (e.g., ethyl acetate/water) to remove unreacted hydrazines, followed by column chromatography (silica gel, hexane/EtOAc) .

Q. What crystallographic challenges arise during structural analysis?

Methodological Answer:

  • Twinned Crystals : Use SHELXD for structure solution and SHELXL for refinement. Apply HKLF 5 format in SHELX to handle twinning .
  • Disorder Modeling : For flexible ethyl ester groups, apply PART instructions in SHELXL to refine occupancy and thermal parameters .
  • Packing Analysis : Use Mercury’s void visualization tools to assess crystal porosity and intermolecular interactions (e.g., π-π stacking between pyrazole rings) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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ethyl 1-methyl-1H-pyrazole-5-carboxylate
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ethyl 1-methyl-1H-pyrazole-5-carboxylate

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